
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL is an organic compound with the molecular formula C₉H₁₉NO. It is a cyclohexyl derivative with an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL typically involves the reduction of a precursor compound. One common method involves the reduction of 1-cyano-4-methylcyclohexane using a Co-NiO dual catalyst under hydrogen gas at elevated temperatures and pressures. The reaction is carried out at temperatures between 80-140°C and pressures of 0.1-0.5 MPa. After the reaction, the product is purified through crystallization and vacuum filtration .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves continuous monitoring and control of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4-methylcyclohexyl)ethan-1-OL involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Amino-4-methylcyclohexyl)ethan-1-OL hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability characteristics.
2-(2-(Methylamino)ethoxy)ethan-1-OL: A related compound with a different substitution pattern, affecting its reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups and cyclohexyl structure. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile in various chemical and biological contexts.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(1-amino-4-methylcyclohexyl)ethanol |
InChI |
InChI=1S/C9H19NO/c1-8-2-4-9(10,5-3-8)6-7-11/h8,11H,2-7,10H2,1H3 |
InChI Key |
AWEZKIMZVWLYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13314960.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane](/img/structure/B13314961.png)
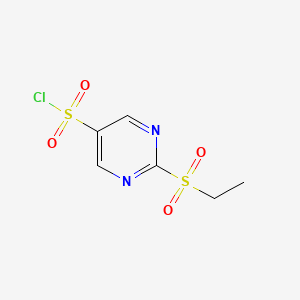
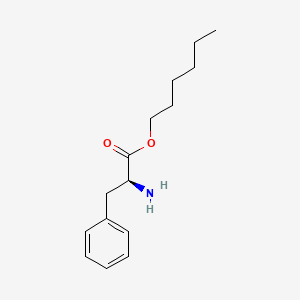
![7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13314975.png)
![4-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13314976.png)
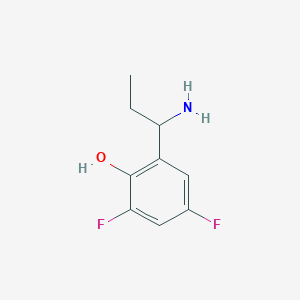
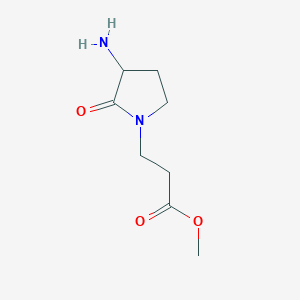

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-OL](/img/structure/B13315000.png)

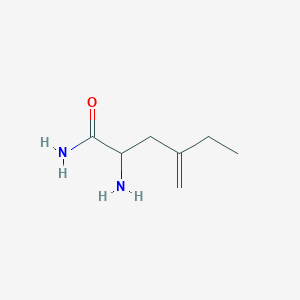
![8-(3-Methoxyphenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13315020.png)

